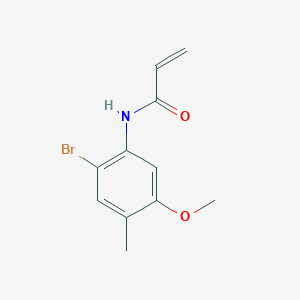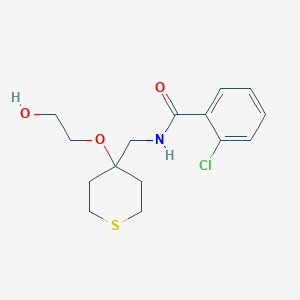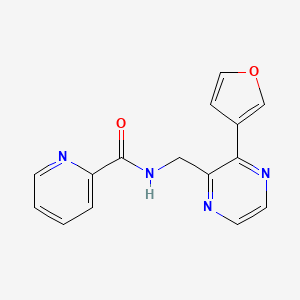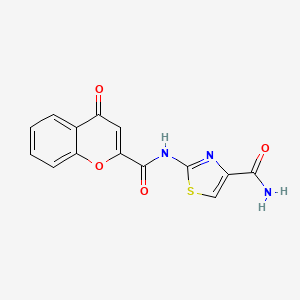
3-フェニル-1,2,4-オキサジアゾール-5-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science. The presence of the phenyl group and the nitrile functionality enhances its chemical reactivity and potential for forming various derivatives.
科学的研究の応用
3-Phenyl-1,2,4-oxadiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
Target of Action
It’s worth noting that 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with proteins or enzymes that are crucial for the survival and replication of these pathogens.
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazoles, it can be inferred that this compound may interfere with essential biochemical pathways in pathogens, leading to their inhibition or death .
Result of Action
Based on the known anti-infective properties of related 1,2,4-oxadiazoles, it can be inferred that this compound may inhibit the growth or replication of pathogens at the molecular and cellular levels .
生化学分析
Biochemical Properties
3-Phenyl-1,2,4-oxadiazole-5-carbonitrile plays a crucial role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and stability. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile and biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to active sites on enzymes and proteins .
Cellular Effects
The effects of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile can affect the expression of specific genes, thereby influencing protein synthesis and cellular functions .
Molecular Mechanism
At the molecular level, 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. Furthermore, 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile have been observed to change over time. The stability of this compound is a critical factor in its long-term efficacy. Studies have shown that 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. The degradation products may have different biochemical activities, which can influence the overall effects on cellular functions .
Dosage Effects in Animal Models
The effects of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of biochemical pathways and enhancement of cellular functions. At higher doses, 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic transformations can affect the biological activity and efficacy of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile .
Transport and Distribution
The transport and distribution of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological effects. The distribution pattern of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is a critical determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile typically involves the cyclization of amidoximes with organic nitriles. One common method includes the reaction of an amidoxime with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc chloride (ZnCl2) or p-toluenesulfonic acid (PTSA) may be employed to improve reaction efficiency .
化学反応の分析
Types of Reactions: 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitutions.
Major Products:
Oxidation: Oxadiazole N-oxides.
Reduction: Primary amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
類似化合物との比較
1,2,4-Oxadiazole: A closely related compound with similar heterocyclic structure but different substituents.
1,3,4-Oxadiazole: Another isomer with distinct chemical properties and applications.
5-Phenyl-1,3,4-oxadiazole-2-thiol: A thiol derivative with unique reactivity and biological activity.
Uniqueness: 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile stands out due to its specific combination of the phenyl group and nitrile functionality, which imparts unique chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
特性
IUPAC Name |
3-phenyl-1,2,4-oxadiazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJAGCDLCIKAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2510551.png)

![3-[(1-PHENYLETHYL)AMINO]BUTANOIC ACID](/img/structure/B2510555.png)
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate](/img/structure/B2510556.png)
![3-ethyl-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2510557.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B2510566.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2510568.png)
![3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2510569.png)
![2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2510570.png)
